5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
BenchChem offers high-quality 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1-methylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-13-7-10(11-8-13)18(16,17)14-4-5-15-9(6-14)2-3-12-15/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOFNZQRHSRKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities. They are key components in various functional molecules used in everyday applications.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities.
Biological Activity
The compound 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available imidazole derivatives. The process often includes the formation of sulfonyl derivatives followed by cyclization to form the pyrazolo[1,5-a]pyrazine structure. The detailed synthetic route can be summarized as follows:
- Formation of Imidazole Sulfonamide : The reaction of 1-methyl-1H-imidazole with sulfonyl chlorides.
- Cyclization : Subsequent cyclization with appropriate precursors to yield the tetrahydropyrazolo structure.
Biological Activity
The biological activity of 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been assessed through various in vitro and in vivo studies. Key findings include:
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor properties. For instance:
- IC50 Values : In tests against various cancer cell lines, the compound demonstrated an IC50 value of approximately 2.13 μM against HeLa cells, indicating potent cytotoxicity without significant toxicity towards normal fibroblast cells (IC50 = 135.30 μM) .
The proposed mechanism for its antitumor activity involves the inhibition of specific signaling pathways associated with cancer proliferation. Notably, it has been shown to inhibit Wnt-dependent transcription in colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM , respectively .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of the compound in xenograft models where it significantly reduced tumor growth and affected the expression levels of proliferation markers such as Ki67 .
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of the compound towards cancer cells compared to normal cells. The results indicated a favorable therapeutic index, suggesting that the compound could be developed into a selective anticancer agent .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Antitumor | HeLa | 2.13 | High (vs BALB/3T3) |
| Wnt Inhibition | SW480 | 2 | High |
| Wnt Inhibition | HCT116 | 0.12 | High |
Preparation Methods
Boc Protection of the Amino Group
The amino group of 5-amino-1H-pyrazole is protected using tert-butyl dicarbonate in dichloromethane. This step prevents undesired side reactions during subsequent alkylation. After 12 hours at room temperature, the product 1H-pyrazole-5-t-butyl carbamate is isolated via aqueous extraction and column chromatography.
Nucleophilic Substitution with 1,3-Dibromopropane
The protected pyrazole undergoes nucleophilic substitution with 1,3-dibromopropane in tetrahydrofuran (THF) under reflux. This step introduces a bromopropyl side chain, yielding 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate . The reaction is driven by the bromide’s leaving group ability, with potassium carbonate as the base.
Deprotection and Cyclization
Removal of the Boc group is achieved using hydrochloric acid in dichloromethane, followed by neutralization with sodium bicarbonate. The resulting 1-(3-bromopropyl)-1H-pyrazole-5-amine undergoes intramolecular cyclization in toluene with potassium hydroxide. Heating under reflux facilitates the formation of the tetrahydropyrazolo[1,5-a]pyrazine core via nucleophilic displacement of bromide.
Table 1: Optimization of Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | (Boc)₂O, CH₂Cl₂, RT, 12 h | 85 |
| Alkylation | 1,3-Dibromopropane, THF, reflux | 78 |
| Deprotection | HCl (g), CH₂Cl₂, 0°C, 24 h | 92 |
| Cyclization | KOH, toluene, reflux, 6 h | 65 |
Sulfonation at the 5-Position
Introducing the sulfonyl group at the 5-position requires careful selection of sulfonating agents and reaction conditions. While direct sulfonation is challenging due to the core’s electron-deficient nature, 1-methyl-1H-imidazole-4-sulfonyl chloride serves as the preferred electrophile.
Sulfonyl Chloride Preparation
1-Methyl-1H-imidazole-4-sulfonyl chloride is synthesized via chlorosulfonation of 1-methylimidazole using chlorosulfonic acid at 0°C. The intermediate sulfonic acid is treated with phosphorus pentachloride to generate the sulfonyl chloride, which is purified by distillation.
Coupling Reaction
The tetrahydropyrazolo[1,5-a]pyrazine core reacts with the sulfonyl chloride in anhydrous dichloromethane, employing triethylamine as a base to scavenge HCl. The reaction proceeds at room temperature for 6–8 hours, achieving moderate to high yields. Microwave-assisted conditions (50°C, 30 min) have been reported to enhance reaction efficiency.
Table 2: Sulfonation Reaction Optimization
| Condition | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional | 8 | 25 | 72 |
| Microwave-assisted | 0.5 | 50 | 88 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using a gradient of ethyl acetate and hexanes (3:7 to 1:1). The target compound elutes at Rf = 0.4 (TLC, silica gel).
Spectroscopic Validation
- ¹H NMR (DMSO-d6, 400 MHz): δ 7.85 (s, 1H, imidazole-H), 4.25 (t, 2H, CH2-N), 3.75 (s, 3H, N-CH3), 3.60 (t, 2H, CH2-SO2), 2.90–2.70 (m, 4H, pyrazine-H).
- ¹³C NMR : 156.8 (C=O), 138.2 (imidazole-C), 122.5 (pyrazine-C), 45.3 (N-CH3).
- HRMS : [M+H]+ calcd. for C₁₀H₁₄N₅O₂S: 292.0864; found: 292.0868.
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonation
Parallel sulfonation at the pyrazine nitrogen is a common side reaction, mitigated by using bulky bases like 2,6-lutidine to deprotonate the 5-position selectively. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
Stability of the Sulfonyl Group
The sulfonyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous DMSO or DMF at −20°C is recommended for long-term stability.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 15 minutes and improving yield to 78%.
Green Chemistry Approaches
Solvent-free conditions using ball milling have been explored for the sulfonation step, achieving 80% yield with minimal waste.
Q & A
Q. How can low solubility in physiological media be addressed during in vivo studies?
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.
- Co-solvent systems : Administer via PEG-400/ethanol/saline mixtures (e.g., 10:10:80 v/v) for improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
